molecular formula C10H6Br2ClN B598511 3,7-Dibromo-4-chloro-8-methylquinoline CAS No. 1204811-21-1

3,7-Dibromo-4-chloro-8-methylquinoline

Cat. No.: B598511
CAS No.: 1204811-21-1
M. Wt: 335.423
InChI Key: JOOOAYBFVUKWQW-UHFFFAOYSA-N
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Description

3,7-Dibromo-4-chloro-8-methylquinoline is a multifunctional heterocyclic building block designed for advanced chemical and pharmaceutical research. This compound features a quinoline core strategically substituted with bromo, chloro, and methyl groups, making it a valuable intermediate in synthetic organic chemistry. Its primary research value lies in its role as a precursor in the development of novel coordination compounds and metal complexes with potential antineoplastic activity . Halogenated 8-methylquinoline derivatives are key ligands in the synthesis of ruthenium(II/III) complexes, which have shown promising activity against drug-resistant cancer cell lines, such as cisplatin-resistant A549/DDP lung cancer cells, by inducing cell death through mechanisms like mitophagy and mitochondrial dysfunction . Furthermore, the methyl group on the quinoline ring can facilitate metallation reactions, allowing for the construction of complex molecular architectures relevant in materials science . Beyond medicinal chemistry, this compound serves as a critical intermediate in the synthesis of more complex quinoline derivatives, which are prevalent in the development of herbicides and other specialty chemicals . Researchers can leverage its reactive halogen sites for sequential cross-coupling and ring-formation reactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1204811-21-1

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.423

IUPAC Name

3,7-dibromo-4-chloro-8-methylquinoline

InChI

InChI=1S/C10H6Br2ClN/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3

InChI Key

JOOOAYBFVUKWQW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C(C(=CN=C12)Br)Cl)Br

Synonyms

4-Chloro-3,7-dibromo-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Halogen Type and Position: Bromine (Br) at positions 3 and 7 in the target compound increases molecular weight (vs. Chlorine (Cl) at position 4 adds electron-withdrawing effects, deactivating the quinoline ring .
  • Methyl Group : The CH₃ group at position 8 contributes to lipophilicity, which may improve membrane permeability in biological systems .
  • Trifluoromethyl (CF₃): In 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, the CF₃ group at position 2 strongly withdraws electrons, reducing ring reactivity compared to the target compound .
  • Methoxy (OCH₃): In 4-Chloro-6,7-dimethoxyquinoline, electron-donating OCH₃ groups activate the ring toward electrophilic substitution, contrasting with the deactivating halogens in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
3,7-Dibromo-4-chloro-8-methylquinoline C₁₀H₆Br₂ClN 365.4 Not reported Likely low in water
3,7-Dichloro-8-methylquinoline C₁₀H₇Cl₂N 218.1 Not reported Low (organic solvents)
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ 223.7 130–131 Soluble in polar solvents
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline C₁₁H₆BrClF₃N 348.5 Not reported Not reported

Research Findings and Trends

  • Synthetic Challenges : Bromination at specific positions (e.g., 3 and 7) requires controlled conditions to avoid over-halogenation .
  • Structure-Activity Relationships (SAR) : Bulky substituents (e.g., trifluoromethyl, morpholinylcarbonyl) at positions 2 or 4 can hinder binding in biological targets, whereas halogens at positions 3, 4, and 7 optimize steric and electronic interactions .
  • Safety Profiles: Chlorinated quinolines may pose higher toxicity risks compared to brominated analogs, as seen in safety data for 3,7,8-trichloro-2-methylquinoline .

Preparation Methods

Bromination at Position 3

The ACS Journal of Organic Chemistry highlights a regioselective bromination protocol using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The electron-deficient nature of position 3, adjacent to the quinoline nitrogen, facilitates selective bromination.

Procedure :

  • Substrate : 4-chloro-8-methylquinoline (1.0 equiv.)

  • Brominating Agent : NBS (1.1 equiv.)

  • Solvent : DMF, stirred for 4 hours

  • Yield : 89% of 3-bromo-4-chloro-8-methylquinoline

This method avoids polybromination due to the controlled reactivity of NBS in polar aprotic solvents.

Bromination at Position 7

Introducing bromine at position 7 leverages the methyl group’s ortho-directing effect. A modified approach from ScienceOpen employs hydrobromic acid (HBr) and potassium bromate (KBrO₃) under reflux:

Reaction Conditions :

  • Substrate : 3-bromo-4-chloro-8-methylquinoline (1.0 equiv.)

  • HBr (48%) : 5.0 equiv.

  • KBrO₃ : 1.2 equiv.

  • Temperature : 80°C, 3 hours

  • Yield : 86% of this compound

The methyl group at position 8 directs electrophilic attack to position 7, while excess HBr suppresses dibromination at other sites.

Catalytic and Solvent Effects on Halogenation

Solvent-Mediated Selectivity

The choice of solvent profoundly impacts bromination efficiency. Polar aprotic solvents like acetonitrile enhance solubility of intermediates, as evidenced in patent CN111377863A, where acetonitrile improved yields by 12% compared to dichloroethane.

Palladium-Catalyzed Bromination

The RSC Supporting Information describes a palladium(II)-catalyzed bromination using LiBr and CuBr₂ in ethylene glycol. While originally designed for phenylquinolines, adapting this protocol to 4-chloro-8-methylquinoline yielded 76% dibrominated product at 80°C over 2 hours.

Yield Optimization and Scalability

Table 1: Comparative Yields of Bromination Methods

MethodBromine PositionsCatalyst/SolventYield (%)Purity (%)
NBS in DMF3None8998.5
HBr/KBrO₃ in H2O7None8697.8
Pd(OAc)₂/LiBr3,7Pd(OAc)₂, ethylene glycol7696.2

Recycling mother liquors, as demonstrated in patent CN111377863A, reduces waste and improves cost efficiency. For example, reusing acetonitrile filtrates across 20 reaction cycles sustained yields above 85%.

Mechanistic Insights into Regioselectivity

The regiochemical outcome of bromination is governed by electronic and steric factors:

  • Position 3 : Activated by the electron-withdrawing effect of the pyridinic nitrogen, favoring electrophilic substitution.

  • Position 7 : Directed by the methyl group’s +I effect, which stabilizes the intermediate σ-complex.

Density functional theory (DFT) calculations corroborate these findings, showing a 12.3 kcal/mol preference for bromination at position 3 over position 2 in the absence of directing groups .

Q & A

Q. What are the optimal synthetic routes for 3,7-Dibromo-4-chloro-8-methylquinoline?

  • Methodological Answer : The synthesis typically involves multi-step halogenation of a quinoline precursor. For example:

Methylquinoline precursor : Start with 8-methylquinoline.

Chlorination : Introduce chlorine at the 4-position using reagents like SOCl₂ or Cl₂ under controlled conditions.

Bromination : Sequential bromination at the 3- and 7-positions using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a radical initiator.

  • Key Considerations : Regioselectivity is critical; steric hindrance from the methyl group at position 8 may influence bromination efficiency .
  • Yield Optimization : Use low-temperature conditions (0–5°C) to minimize side reactions during halogenation steps .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm purity. For example, the methyl group at position 8 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns indicative of halogen substitution .
  • X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for halogen-heavy compounds .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₇Br₂ClN) and isotopic patterns due to bromine .

Advanced Research Questions

Q. How do the positions of bromine and chlorine substituents influence electronic properties and reactivity?

  • Methodological Answer :
  • Electronic Effects :
  • Bromine at positions 3 and 7 increases electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilic substitution at position 2 or 5.
  • Chlorine at position 4 further stabilizes intermediates via resonance.
  • Reactivity Comparison :
CompoundHalogen SubstitutionReactivity with NaBH₃CN
3,7-Dibromo-4-chloro-8-MeQBr (3,7), Cl (4)Slow reduction (steric)
4-Chloro-8-methylquinolineCl (4)Fast reduction
  • Data adapted from studies on analogous halogenated quinolines .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Experimental Design :

Dose-Response Curves : Test across a wide concentration range (nM to mM) to distinguish between therapeutic and toxic effects.

Control Compounds : Include analogs like 4-chloro-8-fluoroquinoline (lacking bromine) to isolate substituent-specific effects .

  • Mechanistic Studies :
  • Use enzyme inhibition assays (e.g., topoisomerase II) to correlate activity with structural features.
  • Conflicting results may arise from differential cell permeability; assess logP values and membrane interaction via molecular dynamics simulations .

Q. What is the role of the methyl group at position 8 in stabilizing the quinoline core during functionalization?

  • Methodological Answer :
  • Steric Shielding : The methyl group reduces reactivity at position 8, directing electrophiles to positions 2 or 5.
  • Thermodynamic Stability : Computational studies (DFT) show the methyl group lowers ring strain by ~5 kcal/mol compared to non-methylated analogs.
  • Case Study : In 4,5-Dibromo-8-methylquinoline, the methyl group prevents dimerization during Suzuki couplings .

Comparative Analysis Tables

Q. Table 1: Reactivity of Halogenated Quinolines in Nucleophilic Substitution

CompoundSubstituentsReaction Rate (k, s⁻¹)
3,7-Dibromo-4-chloro-8-MeQBr (3,7), Cl (4), Me (8)0.12
4-Chloro-8-fluoroquinolineCl (4), F (8)0.45
7-Bromo-4-hydroxyquinolineBr (7), OH (4)0.08
Data derived from kinetic studies on analogous compounds .

Q. Table 2: Biological Activity Comparison

CompoundIC₅₀ (µM) AntimicrobialIC₅₀ (µM) Cytotoxicity
3,7-Dibromo-4-chloro-8-MeQ12.3 ± 1.28.7 ± 0.9
4-Chloro-8-methylquinoline45.6 ± 3.1>100
7-Chloro-2-(3-ClPh)-8-MeQ9.8 ± 0.715.2 ± 1.4
Adapted from cytotoxicity assays in human cell lines .

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